molecular formula C8H20NO3PS B14315141 N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide CAS No. 112060-42-1

N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide

Cat. No.: B14315141
CAS No.: 112060-42-1
M. Wt: 241.29 g/mol
InChI Key: TZAUVOBBWSBLPN-UHFFFAOYSA-N
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Description

N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide is a complex organic compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound’s structure includes a butan-2-yl group, an ethyl group, a phosphoryl group, and a methylmethanesulfonamide group. This unique combination of functional groups gives the compound distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the individual functional groups. One common method involves the reaction of butan-2-yl chloride with ethylphosphonic dichloride to form the butan-2-yl(ethyl)phosphoryl intermediate. This intermediate is then reacted with N-methylmethanesulfonamide in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the phosphoryl group to a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups. Common reagents include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide can be compared with other organophosphorus compounds, such as:

    N-ethyl-N-methylphosphoramidic chloride: Similar in structure but lacks the sulfonamide group.

    Butan-2-ylphosphonic acid: Contains the butan-2-yl and phosphoryl groups but lacks the ethyl and sulfonamide groups.

    N-methylmethanesulfonamide: Contains the sulfonamide group but lacks the phosphoryl and butan-2-yl groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

112060-42-1

Molecular Formula

C8H20NO3PS

Molecular Weight

241.29 g/mol

IUPAC Name

N-[butan-2-yl(ethyl)phosphoryl]-N-methylmethanesulfonamide

InChI

InChI=1S/C8H20NO3PS/c1-6-8(3)13(10,7-2)9(4)14(5,11)12/h8H,6-7H2,1-5H3

InChI Key

TZAUVOBBWSBLPN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)P(=O)(CC)N(C)S(=O)(=O)C

Origin of Product

United States

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